Solid-State Tautomer Preference from X-Ray Crystallography
The closest structurally characterised analog, 1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (compound 1 in Shestakov et al.), crystallises in a T1 cis–trans tautomer form with distinct bond-length metrics: N7–C8 = 1.333 ± 0.003 Å, C8–N9 = 1.345 ± 0.005 Å, and C8–N10 = 1.347 ± 0.008 Å [1]. In contrast, aniline-substituted compounds 2–4 with different electronic properties crystallised as T2 cis–cis tautomers, showing strong NH stretching in the range 3420–3504 cm⁻¹, whereas compound 1 exhibited broader bands at 3220–3282 cm⁻¹ [1]. The target compound possesses two methoxy (–OCH₃) groups on the aryl ring, which are moderately electron-donating (Hammett σₚ = –0.27 for –OCH₃). This electron-donating character is expected to shift the tautomer equilibrium relative to the meta-chloro reference, potentially favouring the T2 form. Although no X-ray structure is yet available for the target compound, the crystallographic data for compound 1 provide a well-defined quantitative baseline against which the predicted shift in tautomer preference and hydrogen-bonding geometry can be rationally assessed.
| Evidence Dimension | Solid-state tautomer preference and guanidine bond lengths |
|---|---|
| Target Compound Data | Predicted shift toward T2 tautomer (no measured data yet); electron-donating methoxy groups increase aryl electron density |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (compound 1): T1 tautomer, N7–C8 = 1.333 Å, C8–N9 = 1.345 Å, C8–N10 = 1.347 Å [1] |
| Quantified Difference | Comparator bond lengths quantified ± 0.003–0.008 Å; tautomer shift predicted based on electronic properties but not yet quantified for target |
| Conditions | X-ray crystallography at 95 K; B3LYP/cc-pVDZ gas-phase calculations for tautomer stability [1] |
Why This Matters
Tautomer form dictates hydrogen-bond donor/acceptor topology, directly impacting molecular recognition in biological targets; a switch between T1 and T2 forms would alter the guanidine's interaction with receptors, enzymes, or nucleic acid targets, making the specific substitution pattern critical for reproducible biological results.
- [1] Shestakov, A.S.; Bushmarinov, I.S.; Sidorenko, O.E.; Shikhaliev, Kh.S.; Antipin, M.Yu. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Crystals 2024, 14(10), 884. doi:10.3390/cryst14100884. View Source
